N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-14-15-27-22-16-25-21-9-5-4-8-20(21)22/h1-13,16,25H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKPTWLUNGJXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The thioether linkage is then introduced via a nucleophilic substitution reaction, where the indole thiol reacts with an appropriate electrophile. The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative of biphenyl with the amine group of the indole derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Potential use in the development of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as viral RNA-dependent RNA polymerase (RdRp). By binding to the active site of RdRp, the compound inhibits the enzyme’s activity, thereby preventing viral RNA synthesis and replication . This inhibition is crucial in controlling viral infections and reducing viral load in infected individuals.
Comparison with Similar Compounds
Key Observations:
- Thioether vs. Amide Linkages : The thioether group in the target compound may confer greater metabolic resistance compared to oxygen-based linkages but increases susceptibility to oxidation .
- Halogenation: Fluorinated analogs (e.g., Brequinar) exhibit enhanced DHODH inhibition due to electronegative effects, whereas the non-halogenated target compound may prioritize alternative targets like serotonin receptors .
Pharmacological Target and Activity Comparison
Key Observations:
- DHODH Inhibition : Brequinar and fluoro-biphenyl analogs exhibit strong DHODH inhibition, while the target compound’s lack of fluorine may reduce DHODH affinity but broaden serotonergic activity .
- Anti-inflammatory Potential: Structural similarity to NSAID hybrids (e.g., flurbiprofen-clioquinol) implies possible COX inhibition, but this requires experimental validation .
Biological Activity
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure combines an indole moiety, a biphenyl group, and a carboxamide functional group, making it an interesting candidate for various therapeutic applications.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.48 g/mol. The compound features several functional groups that are of interest in drug design:
- Indole Group : Known for its presence in many biologically active molecules.
- Biphenyl Group : Commonly used in organic electronics and pharmaceuticals.
- Carboxamide Functional Group : Enhances solubility and bioactivity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The indole moiety may engage in π-π stacking interactions with target enzymes, while the thioether linkage could facilitate covalent bonding with proteins.
- Receptor Modulation : The biphenyl carboxamide group might enhance binding affinity through hydrogen bonding and hydrophobic interactions, affecting receptor activity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of indole have shown activity against various cancer cell lines by targeting specific enzymes involved in cell proliferation. The compound's structural features suggest it may inhibit key enzymes such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Telomerase
These enzymes are critical in cancer cell growth and survival, making them prime targets for therapeutic intervention.
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The presence of the thioether linkage may enhance the compound's ability to penetrate bacterial membranes or interact with microbial targets, potentially leading to effective antimicrobial agents.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide | Lacks thioether linkage | Reduced activity against certain targets |
| N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-benzoic acid | Similar structure but different functional group | Altered binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
